Product packaging for Aluminium hydroxide stearate(Cat. No.:)

Aluminium hydroxide stearate

Cat. No.: B7822151
M. Wt: 610.9 g/mol
InChI Key: RDIVANOKKPKCTO-UHFFFAOYSA-K
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Description

Aluminium hydroxide stearate is an organo-aluminium compound comprising aluminum, hydroxide groups, and stearic acid, resulting in a white, waxy powder or fine, bulky solid . This compound is valued in research and industrial prototyping for its role as a versatile gelling agent, thickener, and stabilizer in non-aqueous systems . Its mechanism of action is characterized by the formation of凝胶 structures in various organic solvents and oils, which is crucial for controlling the rheology of formulations . A significant area of investigational use is in the development of topical dermatological products, where it has demonstrated skin-barrier-protection properties against external allergens and irritants in research settings, while also helping to manage symptoms like itching and burning . In the field of material science, it functions as an excellent water-repellent agent and is studied for its application in waterproofing concrete, fabrics, and ropes . Furthermore, its utility spans the research of paints, varnishes, and lubricants, where it acts as a thickener, flatting agent, and component that imparts transparency and water resistance . In the development of cosmetics and pharmaceuticals, it is investigated for its ability to form gels, stabilize emulsions, prevent separation of oil and liquid components, and provide lubricating properties . This compound is highly hydrophobic, with outstanding transparency and strong adhesion to metal surfaces, making it a compound of interest for advanced coatings and adhesive research . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H71AlO5 B7822151 Aluminium hydroxide stearate

Properties

IUPAC Name

aluminum;octadecanoate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIVANOKKPKCTO-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71AlO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-92-5
Record name Aluminum distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALUMINUM DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P1HP1B9UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Mechanisms for Aluminium Hydroxide Stearate Formation

Precipitation Synthesis Approaches for Aluminium Hydroxide (B78521) Stearate (B1226849) Compounds

Precipitation is a widely utilized method for synthesizing aluminum stearates. sakhainternational.comprimaryinfo.com This approach typically involves two main steps: the saponification of stearic acid to form a water-soluble stearate salt, followed by a double decomposition reaction with a soluble aluminum salt, which results in the precipitation of the insoluble aluminum stearate. researchgate.net

The general reaction can be represented as:

Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

Precipitation: 3C₁₇H₃₅COONa + AlCl₃ (Aluminum Chloride) → Al(C₁₇H₃₅COO)₃ (Aluminum Tristearate) + 3NaCl

The resulting precipitate is then filtered, washed to remove soluble byproducts like sodium chloride, and dried. google.com The exact composition of the product (mono-, di-, or tristearate) is influenced by the stoichiometry of the reactants and other process parameters. researchgate.netscispace.com

The molar ratio of stearic acid to the alkali (like sodium hydroxide) used in the saponification step is a critical parameter that dictates the composition and purity of the final aluminum stearate product. researchgate.netscispace.com Research has shown that an excess of alkali is necessary to drive the saponification reaction to completion and minimize the amount of unreacted free fatty acid (FFA) in the final product.

Studies have demonstrated that a stearic acid to sodium hydroxide (SA/NaOH) molar ratio of 1:1.5 is optimal for producing a product with characteristics closely matching commercial-grade aluminum stearate. researchgate.netscispace.com At this ratio, the content of free fatty acids is minimized, and the aluminum content is maximized. Deviating from this ratio, for instance to 1:1.2 or 1:1.4, leads to a higher percentage of residual free stearic acid and a lower aluminum content in the precipitated soap. The ratio between the formed sodium stearate and the aluminum salt (e.g., aluminum chloride) is also crucial, with a 1:1.5 ratio having been used in precipitation experiments. researchgate.net

Table 1: Effect of Stearic Acid/Sodium Hydroxide Molar Ratio on Aluminum Stearate Properties

SA/NaOH Molar Ratio Free Fatty Acid (FFA) Content (%) Aluminum Content (%) Melting Point (°C)
1:1.215.86Not Specified122-128
1:1.47.60Not Specified140-151
1:1.54.411.91138-143

Data sourced from research on precipitation synthesis optimization. researchgate.net

Beyond stoichiometry, other parameters during the saponification and precipitation stages significantly affect the final product's physical and chemical properties. scispace.com These include temperature, pH, mixing speed, and the rate of reactant addition.

The pH of the sodium stearate solution before precipitation should be below 10.5. researchgate.net The temperature of both the saponification and precipitation steps can influence the reaction kinetics and the crystalline nature of the product. While specific optimal temperatures can vary, saponification is an exothermic reaction, and controlling the temperature is essential for consistent product quality. The properties of the resulting soap, such as its melting point and density, are directly dependent on these conditions. For example, increasing the acid/alkali ratio has been shown to increase the aluminum content and decrease the free fatty acid content, which in turn affects the melting point. scispace.com The resulting soaps are typically a mixture of mono-, di-, and tristearates, with the distearate form often being dominant. researchgate.netscispace.com

Mechanochemical Synthesis Strategies for Aluminium Hydroxide and its Stearate Derivatives

Mechanochemical synthesis offers a solvent-free or minimal-solvent alternative to traditional precipitation methods. bibliotekanauki.pl This technique utilizes mechanical energy, typically through grinding or high-energy ball milling, to induce chemical reactions between solid-state reactants. metu.edu.trresearchgate.net For aluminum hydroxide stearate, this can involve the direct grinding of aluminum hydroxide with stearic acid. metu.edu.tr

This method can also be used to prepare aluminum hydroxide itself. For instance, grinding aluminum chloride hexahydrate with sodium bicarbonate can produce aluminum hydroxide. bibliotekanauki.plresearchgate.net In a subsequent step, the synthesized aluminum hydroxide can be treated mechanochemically with stearic acid to form the stearate derivative. metu.edu.tr This process can yield nano-sized particles, with observed sizes as low as 10-100 nm after treatment in a high-energy ball mill. metu.edu.tr

A notable advantage of mechanochemical synthesis is its ability to create products that are chemically equivalent to those from other methods but with different physical properties. For example, a composition chemically equivalent to aluminum tristearate can be formed by dry blending aluminum distearate and stearic acid at temperatures below the melting point of stearic acid, which prevents the formation of undesirable grainy material that can occur during the drying phase of precipitation methods. google.com This solvent-free, low-temperature process yields a free-flowing powder with uniform particle size. google.com

Surface Modification of Aluminium Hydroxide with Stearic Acid

Instead of forming a bulk aluminum stearate compound, stearic acid is frequently used to modify the surface of pre-existing aluminum hydroxide (Al(OH)₃) particles. scirp.orgmdpi.comnih.gov This process improves the compatibility between the hydrophilic inorganic filler (aluminum hydroxide) and hydrophobic polymer matrices, which is crucial in applications like composites and flame retardants. mdpi.comnih.gov

The interaction between stearic acid and the aluminum hydroxide surface involves chemical adsorption (chemisorption). scirp.orgnih.gov The carboxylic acid group (-COOH) of the stearic acid molecule reacts with the hydroxyl groups (-OH) present on the surface of the aluminum hydroxide particles. ustb.edu.cn

Spectroscopic studies, particularly Fourier-transform infrared spectroscopy (FTIR), provide evidence for this chemical bonding. mdpi.comnih.govustb.edu.cn The analysis of modified aluminum hydroxide reveals the appearance of characteristic peaks for C-H bond stretching vibrations (around 2919 cm⁻¹ and 2850 cm⁻¹) from the alkyl chain of stearic acid. ustb.edu.cn More importantly, changes in the carbonyl (C=O) and hydroxyl (-OH) regions of the spectra indicate the formation of an aluminum stearate-like layer on the particle surface. scirp.orgustb.edu.cn

The adsorption can occur through different binding mechanisms. On amorphous alumina (B75360) surfaces, stearic acid has been shown to bind through both monodentate and bidentate interactions. acs.orgnih.gov This means the carboxylate group can bond to the surface via one or two oxygen atoms, respectively. The specific nature of the surface, including its crystallinity and the coordination of surface aluminum atoms, influences the predominant adsorption mode. researchgate.net

The "uneven nucleation" method is a specific strategy used for the surface modification of powders like aluminum hydroxide with stearic acid. mdpi.comresearchgate.net This technique aims to create a non-uniform or patchy coating on the particle surfaces to improve dispersion in a matrix material. The process involves mixing the aluminum hydroxide powder with stearic acid in a solvent (like xylene), followed by heating and stirring to facilitate the coating process. nih.gov

Control over Aluminium Stearate Speciation: Mono-, Di-, and Tri-Stearate Formation

The synthesis of aluminium stearate can result in three distinct species: aluminium monostearate, aluminium distearate, and aluminium tristearate. frontiersin.orgatamanchemicals.com The control over which species is formed predominantly is a function of the chosen synthetic method and the precise control of reaction conditions. Commercial-grade aluminium stearates are often mixtures of these forms, with aluminium distearate typically being the most prevalent component. frontiersin.orgresearchgate.netaluminium-stearate.com

The most common industrial production method is the precipitation method . sakhainternational.com This process involves the saponification of stearic acid with an alkali, such as sodium hydroxide, to form a soap (sodium stearate). This is followed by a double decomposition reaction where the sodium stearate is reacted with an aluminium salt, like aluminium sulfate (B86663) or aluminium chloride, in an aqueous medium. google.com The resulting aluminium stearate precipitates out of the solution and is then washed and dried. google.com

The speciation of the final product in the precipitation method is highly dependent on the stoichiometric ratios of the reactants. Research has shown that adjusting the molar ratio of stearic acid to sodium hydroxide during the initial saponification step is a critical parameter. For instance, a molar ratio of 1:1.5 (stearic acid to sodium hydroxide) has been identified as optimal for minimizing residual free fatty acids and maximizing aluminium content in the final product. Deviating from this ratio can lead to less pure products with higher levels of unreacted stearic acid.

The following table summarizes the effect of reactant ratios on product characteristics as observed in precipitation synthesis:

Table 1: Influence of Stearic Acid to Sodium Hydroxide Ratio on Product Purity
Stearic Acid : Sodium Hydroxide Molar RatioResidual Free Fatty Acids (FFA) (%)Aluminium Content (%)
1 : 1.215.86N/A
1 : 1.47.60N/A
1 : 1.54.411.91

Data sourced from research on precipitation method optimization.

Control over speciation can also be achieved through methods other than precipitation. A dry-blending method can be used to create a composition chemically equivalent to aluminium tristearate. google.com This process involves mechanically mixing finely powdered aluminium distearate with stearic acid in approximately equimolecular quantities. google.com The reaction is performed at a temperature below the melting point of stearic acid (typically 25–35°C) to prevent agglomeration and yield a free-flowing powder. For example, a weight ratio of 75:25 of aluminium distearate to stearic acid mirrors the necessary stoichiometry.

The synthesis of specific species can be targeted by controlling the moles of reactants. For instance:

Aluminium Distearate can be prepared by reacting 1 mole of an aluminium salt (e.g., AlCl₃) with 2 moles of sodium stearate in the presence of 1 mole of sodium hydroxide. google.com

Aluminium Tristearate is commercially produced by reacting 3 moles of sodium stearate with 1 mole of an aluminium salt. google.com It is noted that anhydrous systems are generally required to prepare stearates higher than the di-salt. atamanchemicals.com

Differential scanning calorimetry (DSC) analysis of precipitated aluminium stearate confirms the presence of a mixture of mono-, di-, and tristearate forms, with the distearate form being dominant. researchgate.net

Kinetic and Thermodynamic Considerations in Aluminium Hydroxide Stearate Synthesis

The synthesis of this compound is governed by kinetic and thermodynamic principles that dictate the rate and feasibility of the reaction.

The reaction to form aluminium stearate is influenced by temperature and pH. For instance, in the formation of a stearate coating on an aluminium alloy surface, an increase in temperature accelerates both the rate of aluminium stearate formation and its hydrolysis. mdpi.com Thermodynamic studies of the precipitation of aluminium hydroxide, a key precursor, show that the process is favorable at specific pH and temperature ranges. For example, the precipitation of bayerite, a polymorph of aluminium hydroxide, is thermodynamically favored at a pH above 11 and temperatures around 80°C. uctm.edu

While specific thermodynamic data for the direct reaction of stearic acid and aluminium hydroxide is not extensively detailed in the provided context, related systems offer insight. Thermodynamic analysis of adsorption processes on amorphous aluminium hydroxide reveals them to be feasible, spontaneous, and exothermic. researchgate.net For example, fluoride (B91410) adsorption onto amorphous aluminium hydroxide showed negative Gibbs free energy (ΔG°) values, indicating a spontaneous process. researchgate.net Similarly, the synthesis of glycerol (B35011) monostearate from glycerol and stearic acid is also a spontaneous reaction, with a negative ΔG° value. ikm.org.my These examples suggest that the formation of metal-carboxylate bonds, as in aluminium stearate, is often thermodynamically favorable.

Kinetic studies on related systems, such as phosphate (B84403) adsorption on aluminium hydroxide modified composites, show that the process can be well-described by a pseudo-second-order kinetic model. semanticscholar.org This model implies that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.org Investigations into the cure kinetics of resins containing aluminium hydroxide also utilize kinetic models to simulate the reaction with a low margin of error. researchgate.net The rate of reaction is significantly affected by temperature, with increases in die temperature shifting the peak reaction to earlier times. researchgate.net

The following table summarizes thermodynamic parameters for related adsorption and esterification reactions, providing a comparative context for the spontaneity and nature of such processes.

Table 2: Thermodynamic Parameters for Related Chemical Processes
Reaction SystemΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (kJ/mol·K)Nature of Process
Cd(II) Adsorption on ATP-AC-13.89 to -16.49+24.12N/ASpontaneous, Endothermic researchgate.net
Glycerol Monostearate Synthesis-1.074+45.69+1.144Spontaneous, Endothermic ikm.org.my
Fluoride Adsorption on Amorphous Al(OH)₃NegativeNegativeN/ASpontaneous, Exothermic researchgate.net

ATP-AC: Attapulgite-activated carbon. Data provides context on the spontaneity (negative ΔG°) and thermal nature (positive or negative ΔH°) of related reactions. researchgate.netikm.org.my

These kinetic and thermodynamic considerations are crucial for optimizing reaction conditions to achieve a high yield of the desired aluminium stearate species in an efficient manner.

Advanced Structural Elucidation and Supramolecular Assembly of Aluminium Hydroxide Stearate Systems

Coordination Chemistry of Aluminium Ions with Stearate (B1226849) Anions in Hydroxide (B78521) Contexts

The interaction between aluminium ions and stearate anions in a hydroxide environment is a complex interplay of ionic bonding and coordination chemistry. The small ionic radius and high charge of the aluminium ion (Al³⁺) make it a strong Lewis acid, readily interacting with oxygen-donor ligands like the carboxylate group of stearate and hydroxide ions (OH⁻). scribd.comresearchgate.netnih.gov This strong affinity for hydroxide often leads to the precipitation of aluminium hydroxides, and the nature of the resulting structures is highly dependent on pH. nih.govtaylorfrancis.com

In these systems, stearate anions can coordinate to aluminium ions. This interaction is crucial in the formation of aluminium stearate compounds on the surface of aluminium hydroxide particles. scirp.orgscirp.org The coordination can lead to the formation of various aluminium-stearate complexes. The carboxylate group of the stearate can act as a ligand, binding to the aluminium centers. This process is fundamental to the modification of aluminium hydroxide surfaces, rendering them more hydrophobic. mdpi.com

Formation and Characterization of Interconnected Metal-Oxygen Chains in Stearate-Modified Aluminium Hydroxide Structures

The modification of aluminium hydroxide with stearate can lead to the formation of organized, interconnected metal-oxygen structures. These structures are often based on the layered framework of aluminium hydroxide, which consists of octahedrally coordinated aluminium ions linked by hydroxide groups. csic.es The incorporation of stearate anions can influence the arrangement and connectivity of these metal-oxygen chains.

The presence of stearate can lead to the development of distinct phases with different interlayer spacings, indicating various arrangements of the stearate chains within the metal-hydroxide structure. researchgate.net Characterization techniques such as X-ray diffraction (XRD) are crucial for determining these interlayer spacings and understanding the structural changes upon stearate intercalation. researchgate.netmdpi.com

Intercalation and Self-Assembly Phenomena of Stearate Ions within Layered Hydroxide Frameworks

The intercalation of stearate ions into layered hydroxide structures is a key phenomenon in the formation of aluminium hydroxide stearate systems. This process involves the insertion of stearate anions between the positively charged metal hydroxide sheets of materials like layered double hydroxides (LDHs). up.ac.zamdpi.com This can be achieved through various methods, including ion exchange and reconstruction of calcined LDHs in the presence of stearate. up.ac.zaup.ac.za

The self-assembly of the intercalated stearate ions is driven by a combination of electrostatic interactions between the carboxylate head of the stearate and the positively charged layers, and van der Waals interactions between the long hydrocarbon tails. researchgate.netmdpi.com This self-assembly leads to ordered arrangements of the stearate molecules within the interlayer space.

Several factors influence the intercalation and self-assembly process, including the method of preparation and the reaction conditions. For instance, reconstruction methods can lead to monolayer intercalation, while other methods might result in bilayer arrangements. up.ac.za The presence of other molecules, such as surfactants or glycerol (B35011), can also affect the efficiency and outcome of the intercalation process. up.ac.za

Within the interlayer gallery of layered hydroxides, stearate anions can arrange themselves into distinct monolayer or bilayer structures. up.ac.zaacs.org The formation of either a monolayer or a bilayer is influenced by factors such as the method of synthesis and the temperature during intercalation. up.ac.za

Monolayer Structure: In a monolayer arrangement, the stearate chains are anchored to the hydroxide layers via their carboxylate head groups, with the hydrocarbon tails extending into the interlayer space. up.ac.za Reconstruction of calcined LDHs in the presence of aqueous sodium stearate has been shown to result in monolayer intercalation. up.ac.za

Bilayer Structure: In a bilayer structure, two layers of stearate molecules are present in the interlayer space. The hydrocarbon tails of the two layers can interdigitate, leading to a significantly larger interlayer spacing. up.ac.zaresearchgate.net Methods involving molten stearic acid in aqueous media with LDH-CO3 have been found to produce bilayer intercalation. up.ac.za Spectroscopic and crystallographic studies have confirmed the formation of ordered bilayer structures of stearate ions within MgAl-LDH layers. researchgate.netmdpi.com

The transition between monolayer and bilayer geometries can sometimes be induced by changes in conditions, such as temperature. rsc.org

The conformation of the intercalated stearate chains has a direct and significant impact on the interlayer spacing, or basal spacing, of the layered hydroxide structure. This spacing can be precisely measured using X-ray diffraction (XRD). mdpi.comrsc.org

The presence of water molecules in the interlayer gallery can also influence the stearate chain orientation and, consequently, the interlayer spacing. An increased amount of water can facilitate the reorientation of the stearate chains, leading to a larger tilt angle and an expanded basal spacing. rsc.org Molecular dynamics simulations have shown that the basal spacing of stearate-intercalated LDH increases with the presence of interlayer water. rsc.org

The table below summarizes findings on the interlayer spacing in stearate-intercalated layered hydroxides from various studies.

SystemInterlayer Spacing (Å)Stearate ArrangementTilt Angle (°)Reference
Mg₃-Al₁-stearate35.4Not specifiedNot specified rsc.org
Potassium-promoted Mg₃-Al₁-stearate38.7Not specifiedNot specified rsc.org
Stearate intercalated LDH (no water)~19.7Not specified29.0 ± 4.8 rsc.org
Stearate intercalated LDH (water/anion ratio = 20)33.5Not specified65.8 ± 8.5 rsc.org
Zn Al stearate15.94Not specifiedNot specified mdpi.com
CaAl-LDH modified with sodium stearate9.52Not specifiedNot specified rmiq.org
Zn₂Al-stearate31.9, 42.9, 49.4 (Three phases)Not specifiedNot specified researchgate.net

Structural Modeling of Emulsion Films Stabilized by this compound Particles

Aluminium hydroxide particles, particularly when surface-modified with stearate to form aluminium stearate, can act as effective stabilizers for emulsions. scirp.orgscirp.orgresearchgate.net The stability of these emulsions is largely determined by the structure of the film formed at the oil-water interface. scirp.orgscirp.org Theoretical models for emulsion films stabilized by solid particles describe several possible structures:

Monolayer film: A single layer of particles bridges the liquid interlayer. scirp.orgresearchgate.net

Bilayer film: This consists of two interfacial layers of particles. scirp.orgresearchgate.net

Multilayer film: A network structure of particles connects the two interfacial layers. scirp.orgresearchgate.net

The formation of a bilayer film often occurs at higher particle concentrations. researchgate.net In the context of water-in-oil emulsions stabilized by modified aluminium hydroxide, the thinning of the emulsion film can be studied to understand its structure. scirp.orgscirp.org As the film thins under pressure, the solid particles within it can restructure, which can affect the film's stability. scirp.orgscirp.org The structure of these films is dynamic, with the packing of the this compound particles potentially changing from a less dense to a more close-packed arrangement as the continuous phase drains. scirp.orgscirp.org

Computational Approaches to Aluminium Hydroxide Cluster Structures and Their Interactions with Organic Ligands

Computational methods, including static quantum mechanical calculations (like Hartree-Fock and Density Functional Theory) and molecular dynamics simulations, are powerful tools for investigating the structure of aluminium hydroxide clusters and their interactions with organic ligands such as stearate. researchgate.netmdpi.com These approaches provide molecular-level insights that can be difficult to obtain experimentally. rsc.org

Modeling studies have been used to understand the solvation of aluminium hydroxide and the structure of various aluminium hydroxide clusters in aqueous environments. researchgate.net These clusters can serve as precursors to larger structures and their interactions with organic molecules are crucial for understanding surface modification and complex formation. researchgate.netrsc.org Computational studies have explored the formation of different aluminium oxo-hydroxide clusters, such as the ε-Al₁₃ polyoxocation, and their assembly into larger materials. rsc.orglmu.de

Colloidal Science and Interfacial Phenomena of Aluminium Hydroxide Stearate Dispersions

Role of Aluminium Hydroxide (B78521) Stearate (B1226849) as a Solid Stabilizer in Emulsion Systems

Aluminium hydroxide stearate plays a significant role as a solid stabilizer in emulsion systems, particularly in water-in-oil (W/O) and oil-in-water (O/W) emulsions. This capability stems from its nature as a metallic soap, which can effectively stabilize emulsions. atamanchemicals.comatamanchemicals.com The modification of aluminium hydroxide particles with stearic acid allows for the formation of aluminium stearate at the water/oil interface, creating a solid particulate layer that prevents coalescence. scirp.org Emulsions stabilized by such solid particles exhibit exceptional stability against coalescence and display unique rheological properties. scirp.org

The effectiveness of this compound as a stabilizer is influenced by the concentration ratio of the components. For instance, O/W emulsions can be obtained at certain concentration ratios, while W/O emulsions are formed at others. scirp.org It is noteworthy that stearic acid alone does not stabilize emulsions in the absence of the solid aluminium hydroxide particles. scirp.org Conversely, a dispersion of aluminium hydroxide without stearic acid can produce a stable O/W emulsion. scirp.org This highlights the synergistic role of both the aluminium hydroxide core and the stearate surface modification in achieving robust emulsion stabilization. In various applications, aluminium stearates, including the distearate and monostearate forms, are utilized as emulsion stabilizers in cosmetics and pharmaceuticals. atamanchemicals.comataman-chemicals.comalfa-chemistry.com

Investigation of Interfacial Layer Formation and Stability Mechanisms

Several theoretical models describe the structure of emulsion films stabilized by solid particles:

Monolayer film: A single layer of particles bridging the liquid interlayer. scirp.org

Bilayer film: Comprising two interfacial layers of particles. scirp.org

Multilayer film: A network structure of particles connecting two interfacial layers. scirp.org

The type of film formed depends on factors such as particle concentration and the contact angle of the particles with water and oil. scirp.org During the thinning of an emulsion film under pressure, the process involves the outflow of the continuous phase, leading to the contact of the interfacial layers. This can result in the formation of a bilayer film with a specific packing arrangement of the particles, which can further rearrange to a more dense packing. scirp.org The stability of these emulsions is determined by the properties of this interfacial film. Emulsions stabilized by solid particles like this compound are known to be extremely stable against coalescence. scirp.org

Mechanisms of Surface Charge Modification and Zeta Potential Behavior in Aqueous Dispersions

The surface charge of aluminium hydroxide particles, and consequently their stearate-modified counterparts, is a key factor in the stability of their aqueous dispersions. The surface charge of particles in a dispersion can be characterized by the zeta potential. A high zeta potential, generally above +30 mV or below -30 mV, indicates good colloidal stability due to electrostatic repulsion between particles. harvard.edu

For unmodified aluminium hydroxide, the point of zero charge (PZC), the pH at which the surface is electrically neutral, is approximately 6.7. scirp.org Below this pH, the surface is positively charged, and above it, the surface is negatively charged. The surface charge of aluminium hydroxide can be influenced by the presence of various ions in the aqueous medium. mdpi.com

When aluminium hydroxide is surface-modified with stearic acid, the resulting this compound particles exhibit altered surface charge characteristics. The adsorption of stearic acid, an anionic surfactant, onto the carbonate surface, for example, can lead to a more negative zeta potential. semanticscholar.orgresearchgate.net This is because the negatively charged head groups of the stearic acid molecules are exposed to the aqueous solution. semanticscholar.org The mechanism of surface charge modification involves changes in the distribution of ions in the diffuse layer surrounding the particles and the structure of this layer as a result of ion adsorption. mdpi.comresearchgate.net The stability of dispersions can be significantly influenced by these changes in surface charge. For instance, a high zeta potential of +54.2 mV has been reported for a pseudo-boehmite (a form of aluminium hydroxide) aqueous dispersion, contributing to its stability without any surface modification. harvard.edu

Dispersion Behavior of this compound in Heterogeneous Media

The dispersion of this compound in various media is crucial for its application in diverse fields, including paints, plastics, and cosmetics. atamanchemicals.comataman-chemicals.com As a metallic soap, it can act as a thickener and gelling agent in oil-based formulations. atamanchemicals.comataman-chemicals.com Its hydrophobic nature, imparted by the stearate chains, makes it an effective water repellent and waterproofing agent. ataman-chemicals.com

In heterogeneous media like polymer composites, the dispersion of the filler is critical for achieving desired properties. Surface treatment of aluminium hydroxide with agents like stearic acid is reported to improve its dispersion. researchgate.netnih.gov This is attributed to the hydrocarbon chains of the stearic acid separating the charged aluminium hydroxide particles from the polymer matrix, reducing agglomeration. researchgate.net In paints and lacquers, aluminium stearate helps to prevent the settling of pigments by coating their surfaces and reduces the amount of oil needed to wet the pigment. atamanchemicals.com

The dispersion behavior is also influenced by the interaction between the particles and the surrounding medium. While a coating can prevent particle aggregation, it might also reduce the interaction between the particle and the dispersant molecules, which could affect long-term stability against sedimentation. nih.gov

Quantification of Sedimentation Volume and Particle Dispersion Efficiency

The efficiency of particle dispersion and the stability of a suspension can be evaluated by measuring the sedimentation volume. A well-dispersed suspension will settle to form a sediment with a lower volume (higher density) compared to a flocculated or aggregated system, which forms a higher sedimentation volume. researchgate.net The degree of flocculation can be quantified by the ratio of the sedimentation volume of the flocculated suspension to that of the deflocculated suspension. iitism.ac.in

Particle size and its distribution are also critical indicators of dispersion efficiency. Techniques like laser diffraction can be used to measure the particle size distribution of suspensions. nih.govresearchgate.net A narrow particle size distribution and a smaller average particle size generally indicate better dispersion. For instance, surface modification of a flame-retardant powder with stearic acid resulted in a more uniform particle size distribution and improved dispersion in a resin matrix, as observed through scanning electron microscopy (SEM). nih.gov

The rheological properties of the dispersion, such as viscosity, also provide insights into the state of dispersion. An increase in viscosity can indicate the formation of a network structure due to particle interactions. bspublications.net

Influence of Surface Treatment on Colloidal Stability and Particle Aggregation

Surface treatment is a key strategy to enhance the colloidal stability of aluminium hydroxide particles and prevent their aggregation in various media. The modification of aluminium hydroxide with stearic acid is a prime example of such a surface treatment. scirp.orgnih.gov This treatment can transform the hydrophilic surface of aluminium hydroxide into a hydrophobic one, which is advantageous for dispersion in non-aqueous media like oils and polymers. ataman-chemicals.com

The mechanism behind this improved stability is twofold. Firstly, the long hydrocarbon chains of the stearate molecules provide steric hindrance, a repulsive force that prevents particles from coming into close contact and aggregating. acs.org Secondly, the modification alters the surface charge characteristics of the particles, which can enhance electrostatic repulsion, further contributing to stability. semanticscholar.orgresearchgate.net

Rheological Characterization and Mechanical Behavior of Aluminium Hydroxide Stearate Formulations

Temperature-Dependent Viscoelastic Properties of Aluminium Stearate (B1226849) Gels and Suspensions

The viscoelastic nature of aluminum stearate gels and suspensions is significantly influenced by temperature. Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when undergoing deformation.

In studies of aluminum stearate in non-polar solvents like decalin, it has been observed that the material forms a viscoelastic network. researchgate.net This network is attributed to the attractive interactions between the aluminum tricarboxylate ionic groups. researchgate.net The stability of the micelles formed is dependent on the density and regularity of the aluminum atoms. researchgate.net

The effect of temperature on the viscoelastic properties can be quantified by examining the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored during deformation, while G'' represents the viscous component, or the energy dissipated as heat. For a 3 wt% aluminum stearate sample in decalin, the angular frequency (ω) dependencies of G'(ω) and G''(ω) have been shown to vary with temperature, with measurements taken at 15°C, 55°C, and 85°C. researchgate.net

Interestingly, some aluminum stearate gels exhibit an increase in viscosity with an elevation in temperature, a behavior contrary to that of most liquids. pku.edu.cnpku.edu.cn This phenomenon suggests complex structural rearrangements within the gel network as the temperature changes. For instance, in vegetable grease thickened with aluminum stearate, stronger viscoelastic properties were observed compared to grease thickened with lithium stearate. researchgate.netsemanticscholar.org However, lubricants produced with aluminum stearate were also characterized by higher viscosity at low temperatures. researchgate.netsemanticscholar.org

The gelation temperature, the point at which the material transitions to a predominantly elastic state, is also a key parameter and can depend on the volume fraction of the dispersed particles. nih.gov Below this temperature, the elasticity of the gel tends to increase as the temperature decreases. nih.gov

Table 1: Temperature Effect on Viscoelastic Properties of 3 wt% Aluminum Stearate in Decalin

Temperature (°C)G' (Storage Modulus)G'' (Loss Modulus)
15Varies with ωVaries with ω
55Varies with ωVaries with ω
85Varies with ωVaries with ω

Note: Specific values for G' and G'' are dependent on the angular frequency (ω) and would be represented in a graphical format in the original research. researchgate.net

Determination of Activation Gibbs Functions in Viscous Flow Phenomena

The energy barriers that molecules must overcome to move past each other in a fluid are described by the activation parameters of viscous flow, including the Gibbs free energy of activation (ΔG‡). This parameter provides insight into the intermolecular interactions governing the flow process. ua.ptresearchgate.net

For some aluminum stearate/benzene gels, a peculiar observation has been made: the activation Gibbs functions of viscous flow are negative. pku.edu.cnpku.edu.cn This is an unusual finding, as for most liquids, this value is positive, representing the energy required to initiate flow. A negative activation Gibbs function suggests that the transition to the activated state for flow is thermodynamically favorable, which could be linked to the temperature-induced increase in viscosity observed in these same systems. pku.edu.cnpku.edu.cn

The determination of these activation parameters is often achieved through the application of theoretical models, such as the Eyring equation, to experimental viscosity data. ua.pt The relationship between viscosity and temperature can be described by equations like the McAllister's equation for certain aluminum stearate gels. pku.edu.cnpku.edu.cn

In alumina (B75360) suspensions, the Gibbs activation energy has been observed to slightly decrease with an increase in shear rate. researchgate.net This suggests that the energy barrier for flow is lowered as the material is subjected to higher shear forces.

Analysis of Flow Behavior and Shear-Thinning Characteristics in Complex Fluids

Complex fluids, such as those containing aluminum hydroxide (B78521) stearate, often exhibit non-Newtonian flow behavior. A common characteristic is shear-thinning, where the viscosity of the fluid decreases as the applied shear rate increases. mdpi.comfiveable.me This behavior is desirable in many applications, as the material can be easily processed at high shear rates while maintaining a high viscosity at rest.

The shear-thinning nature of aluminum hydroxide stearate formulations is attributed to the alignment of elongated particles or molecules in the direction of flow and the breakdown of aggregated structures under shear. fiveable.me For instance, suspensions of fatty acid-intercalated layered double hydroxides (LDH), including LDH-stearate, in oil exhibit shear-thinning, a departure from the Newtonian behavior of the neat oil. up.ac.za

The flow behavior can be characterized by plotting shear stress versus shear rate. For some adhesive dispersions, the flow curve can display a discontinuity, leading to a phenomenon known as discontinuous shear-thinning. aps.org This is associated with a transition from a state of low tangential energy dissipation to one with higher dissipation. aps.org

Several rheological models can be used to describe the shear-thinning behavior, including the Power-law, Herschel-Bulkley, and Carreau models. mdpi.comresearchgate.net The choice of model depends on the specific characteristics of the fluid, such as the presence of a yield stress, which is the minimum stress required to initiate flow. mdpi.com

Table 2: Rheological Models for Shear-Thinning Behavior

ModelDescription
Power-lawSimple and widely used, describes an exponential decrease in viscosity with increasing shear rate. mdpi.com
Herschel-BulkleyAccounts for a yield stress, below which the material behaves as a solid. researchgate.net
CarreauDescribes a viscosity plateau at low shear rates, followed by a shear-thinning region. acs.org
Prandtl-EyringCaptures shear-thinning behavior without the unrealistically large apparent viscosity at low shear rates seen in the power-law model. mdpi.com

Impact of Aluminium Hydroxide Stearate Concentration and Composition on Rheological Profiles

The concentration and composition of aluminum hydroxide stearate in a formulation have a profound impact on its rheological profile. An increase in the concentration of aluminum stearate generally leads to a significant increase in viscosity. up.ac.za

In studies of aluminum stearate in decalin, the concentration of the stearate affects the formation of the viscoelastic network. researchgate.net For example, the high-frequency plateau modulus (Gplat), a measure of the elastic strength of the network, shows different temperature dependencies for 3 wt% and 4 wt% aluminum stearate samples. researchgate.net

The composition of the formulation, including the presence of other additives, can also alter the rheological behavior. For instance, in aluminum stearate/benzene gels, the presence or absence of benzoic acid influences the temperature-dependent viscosity. pku.edu.cnpku.edu.cn Similarly, in polymer composites, the interaction between the aluminum hydroxide stearate filler and the polymer matrix is critical. For example, modifying the surface of aluminum hydroxide particles with stearic acid at the water/oil interface to form aluminum stearate can stabilize emulsions. scirp.orgscirp.org

The addition of stearic acid to ethylene (B1197577) vinyl acetate-based feedstocks for fused filament fabrication of alumina has a complex effect on viscosity. researchgate.net Small amounts can lead to a viscosity plateau at low shear rates, while higher concentrations can result in the appearance of a yield point. researchgate.net

Rheological Techniques for Evaluating Filler Dispersion and Interface Quality in Polymer Composites

Rheological measurements are powerful tools for evaluating the dispersion of fillers like aluminum hydroxide stearate within a polymer matrix and assessing the quality of the interface between the filler and the polymer. scielo.brutb.cz The linear viscoelastic properties, measured at very low shear rates, are particularly sensitive to changes in the microstructure of the composite. scielo.br

Good dispersion of the filler is essential for enhancing the properties of the composite material. utb.czresearchgate.net Rheology can provide insights into the state of filler dispersion and the presence of particle-particle or particle-polymer interactions. scielo.br For example, the formation of a filler network can significantly alter the rheological behavior of the composite. utb.cz

In low-density polyethylene (B3416737) (LDPE) composites containing layered double hydroxides (LDH) intercalated with stearate, rheological analyses have been used to understand the nature of particle dispersion. scielo.br These studies can reveal incompatibilities between the filler and the polymer matrix, which may lead to phase separation. scielo.br Conversely, they can also indicate good affinity and the formation of permanent networks. scielo.br

Techniques such as dynamic oscillatory measurements, which probe the storage and loss moduli as a function of frequency, can provide detailed information about the microstructure of the composite. Master curves can be constructed by shifting the data at different temperatures to create a single comprehensive curve, allowing for a better comparison between different filler concentrations. scielo.br

Sophisticated Analytical Techniques for the Characterization of Aluminium Hydroxide Stearate

Spectroscopic Methods for Chemical Bonding and Structural Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and bonding within Aluminium Hydroxide (B78521) Stearate (B1226849). These methods probe the interactions of electromagnetic radiation with the material, revealing information about its molecular vibrations, electronic transitions, and the chemical environment of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Adsorption Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the chemical adsorption of stearate onto the aluminium hydroxide surface. By analyzing the vibrational modes of the molecule's functional groups, FTIR can verify the presence of characteristic bonds and their potential shifts upon interaction.

In the analysis of alumina (B75360) trihydrate (ATH) modified with stearic acid, a compound closely related to aluminium hydroxide stearate, specific peaks in the FTIR spectrum confirm the presence of the stearate component. researchgate.net The appearance of peaks at approximately 2919 cm⁻¹ and 2850 cm⁻¹ are assigned to the C-H bond stretching vibrations of the methyl and methylene (B1212753) groups of the stearic acid hydrocarbon chain. researchgate.net Furthermore, a distinct absorption band around 1706 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxyl group. researchgate.net The presence of these peaks in the spectrum of the modified material, which are also present in the spectrum of pure stearic acid, provides clear evidence of the adsorption of stearic acid onto the alumina trihydrate. researchgate.net While only a minor amount of aluminum stearate may be formed, the presence of these characteristic peaks confirms the chemical interaction between the two components. researchgate.net

Table 1: Characteristic FTIR Peaks for Stearic Acid Adsorption on Alumina Trihydrate researchgate.net
Wavenumber (cm⁻¹)AssignmentSignificance
~2919C-H stretching (methyl)Confirms the presence of the stearate's hydrocarbon tail.
~2850C-H stretching (methylene)
~1706C=O stretching (carbonyl)Indicates the presence of the carboxyl group from stearic acid.

Raman Spectroscopy for Molecular Interactions

Raman peaks for Al(OH)₃ have been identified at various wavenumbers, including 306, 324, 394, and 548 cm⁻¹. researchgate.net Another set of Raman adsorption peaks for Al(OH)₃ nanoparticles has been reported at 226, 308, 361, 417, 521, 613, 853, and 1079 cm⁻¹. researchgate.net These peaks are characteristic of the Al-O-H and Al-O vibrations within the aluminium hydroxide structure. In a composite material, changes in the intensity or position of these peaks could indicate interactions with the stearate molecules, such as the formation of new bonds or changes in the crystalline lattice due to surface modification.

Table 2: Reported Raman Peaks for Aluminium Hydroxide (Al(OH)₃) researchgate.net
Set 1 (cm⁻¹)Set 2 (cm⁻¹)
306226
324308
394361
548417
-521
-613
-853
-1079

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical environment of specific nuclei, such as ¹H and ²⁷Al, within the this compound structure. Solid-state NMR studies of amorphous aluminum hydroxides have shown that aluminum can exist in tetrahedral, pentacoordinate, and octahedral environments. nih.gov In contrast, crystalline forms like gibbsite, bayerite, and boehmite typically only show octahedral coordination. nih.gov

¹H MAS-NMR spectra of amorphous aluminum hydroxides reveal peaks for free water at approximately 5 ppm and for OH groups coupled to aluminum at around 4.5 ppm. nih.gov The latter peak is generally broader, suggesting a distribution of bonding strengths. nih.gov In the context of this compound, ¹H NMR could be used to study the protons of the stearate's hydrocarbon chain and to observe any shifts or broadening resulting from its interaction with the aluminium hydroxide surface.

²⁷Al NMR provides direct information about the coordination environment of the aluminum atoms. The chemical shift in ²⁷Al NMR is correlated with the coordination number of the aluminum cation. mdpi.com Hexa-coordinated aluminum cations are typically found in the chemical shift range of -30 to 30 ppm. mdpi.com The presence of stearate ligands could influence the local electronic environment of the aluminum atoms, potentially leading to changes in their chemical shifts and providing insight into the nature of the Al-O-C bond.

Table 3: NMR Chemical Shifts for Components Related to this compound
NucleusComponentChemical Shift (ppm)Inferred Information
¹HAmorphous Aluminum Hydroxides nih.gov~5 (free water), ~4.5 (Al-OH)Environment of hydroxyl groups and water.
²⁷AlAluminum Hydroxides mdpi.com-30 to 30 (hexa-coordinated)Coordination state of aluminum.

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry is a fundamental technique for verifying the molecular composition of a compound by measuring its mass-to-charge ratio. For this compound, specifically in the form of Aluminium Monostearate with the chemical formula Al(OH)₂(C₁₈H₃₅O₂), the exact mass can be calculated and compared with experimental data. The computed exact mass for this compound is 344.2507231 Da. nih.gov This precise mass measurement allows for the unambiguous confirmation of the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can provide further structural information. For a compound like this compound, fragmentation would likely occur near the carboxyl group of the stearate ligand. Common fragmentation patterns for esters and carboxylic acids involve the loss of the alkoxy group or cleavage of bonds adjacent to the carbonyl group. libretexts.org For the stearate portion, characteristic fragments would arise from the cleavage of the long hydrocarbon chain.

Table 4: Mass Spectrometry Data for Aluminium Monostearate (Al(OH)₂(C₁₈H₃₅O₂)) nih.gov
PropertyValue
Molecular FormulaC₁₈H₃₇AlO₄
Average Molecular Weight344.5 g/mol
Exact Mass344.2507231 Da
Monoisotopic Mass344.2507231 Da

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the surface of a material. For this compound, XPS can provide valuable information about the bonding between the aluminum, oxygen, carbon, and hydrogen atoms at the surface.

In the analysis of surfaces containing aluminum hydroxide species, the Al 2p core level spectrum typically shows a peak around 74.2 eV. researchgate.net The O 1s peak for hydroxide species is observed at approximately 532 eV. researchgate.net The C 1s core level spectrum for the stearate component can be deconvoluted into components representing the aliphatic carbon in the hydrocarbon chain (C-C and C-H) at around 285 eV and the carboxyl group carbon (O=C-O) at a higher binding energy of about 289.3 eV. researchgate.net It is important to note that XPS analysis of aluminum compounds can be complex, as it is often difficult to differentiate between aluminum oxides and hydroxides based solely on their Al 2p binding energies. xpsfitting.com

Table 5: Typical XPS Binding Energies for Components of this compound researchgate.net
Core LevelBinding Energy (eV)Assignment
Al 2p~74.2Aluminum hydroxide species
O 1s~532Hydroxide species
C 1s~285Aliphatic carbon (C-C, C-H)
~289.3Carboxyl carbon (O=C-O)

Diffraction Techniques for Crystalline Structure and Interlayer Properties

X-ray diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. For this compound, XRD can be used to identify the crystalline phases present, determine the arrangement of atoms in the crystal lattice, and measure interlayer properties.

Table 6: Characteristic X-ray Diffraction Peaks for Crystalline Forms of Al(OH)₃ arizona.edu
Crystalline FormCharacteristic d-spacings (Å)
Bayerite4.72, 4.36
Nordstrandite4.79, 4.37, 4.15
Gibbsite4.82, 4.34

X-ray Diffraction (XRD) for Crystallinity and Intercalation Behavior

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. In the context of this compound, XRD is crucial for confirming the successful intercalation of stearate anions into the layered structure of aluminum hydroxide. The process of intercalation, where guest molecules (stearate) are inserted between the layers of a host material (aluminum hydroxide), leads to a change in the interlayer spacing (d-spacing).

When stearate is successfully intercalated, the layered double hydroxide (LDH) structure shows a notable increase in its basal spacing. This is observed in the XRD pattern as a shift of the (00l) diffraction peaks to lower 2θ angles. Research on analogous systems, such as stearate-intercalated Mg-Al and Zn-Al LDHs, demonstrates that the arrangement of the hydrocarbon chains of the stearate molecules in the interlayer gallery can result in different phases with distinct basal spacings. For instance, studies have identified various packing modes, including bilayer arrangements and inter-penetrating styles, which directly influence the gallery height. researchgate.netresearchgate.net

The presence of well-defined, sharp diffraction peaks in the XRD pattern is indicative of a highly crystalline structure. uitm.edu.my Conversely, broad or absent peaks suggest an amorphous or poorly ordered material. arizona.edusemanticscholar.org The intensity of the basal reflection can also provide information; a reduction in intensity may suggest that some degree of exfoliation (delamination) of the layers has occurred within a matrix. up.ac.za

Material/PhaseObserved Interlayer Spacing (d-spacing)Reference
Zn₂Al-stearate-LDH (Phase I)3.19 nm researchgate.net
Zn₂Al-stearate-LDH (Phase II)4.29 nm researchgate.net
Zn₂Al-stearate-LDH (Phase III)4.94 nm researchgate.net

This table presents XRD data from an analogous stearate-intercalated layered double hydroxide system, illustrating how different packing arrangements of stearate molecules lead to distinct interlayer spacings.

Microscopic Techniques for Morphology and Dispersion Assessment

Scanning Electron Microscopy (SEM) for Particle Morphology and Dispersion in Matrices

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of particles at the microscale. mdpi.com For this compound, SEM analysis reveals the size, shape, and aggregation state of the particles. Studies on related materials have shown that the intercalation of stearic acid can significantly alter the particle morphology. For example, the starting aluminum hydroxide material may exhibit a "sand rose" morphology, which transforms into high-aspect-ratio platelets after modification with stearate. epa.gov Other research has described the resulting particles as having well-organized, layered structures. uitm.edu.my

Furthermore, SEM is critical for assessing the quality of dispersion when this compound is incorporated as a filler into a polymer matrix. Electron microscope images can clearly show whether the particles are evenly distributed throughout the matrix or if they have formed agglomerates. researchgate.net Achieving a homogeneous dispersion is often key to enhancing the properties of the resulting composite material. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

For characterization at the nanoscale, Transmission Electron Microscopy (TEM) offers superior resolution compared to SEM. mdpi.com TEM allows for the direct visualization of individual nanoparticles, providing precise information on their size, shape, and internal structure. researchgate.netutexas.edu TEM analysis can confirm the presence of nanoparticles and determine their average particle size and size distribution. researchgate.net For instance, TEM has been used to identify aluminum hydroxide nanoparticles with an average particle size of 20 nm. researchgate.net High-resolution TEM (HRTEM) can even provide information on the crystallinity and lattice structure of the nanoparticles. mdpi.com This level of detail is vital for understanding how the nanoscale characteristics of this compound influence its performance in various applications.

Confocal Microscopy for Adsorption Studies

Confocal microscopy is an optical imaging technique used to increase resolution and contrast by using a spatial pinhole to block out-of-focus light. In the context of surface science, it is a powerful tool for visualizing surface topography and the distribution of coatings. While direct adsorption studies of stearate on aluminum hydroxide using confocal microscopy are not widely documented in the provided literature, the technique is highly relevant for examining the resulting surface coverage. For example, confocal micrographs have been used to inspect stearate coatings on aluminum alloy surfaces, allowing for the visualization of the coating before and after corrosion tests. mdpi.com This demonstrates the technique's capability to assess the integrity and spatial distribution of the stearate layer on an aluminum-based surface, which is a direct consequence of the adsorption process.

Thermal Analysis for Decomposition and Phase Transition Studies

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. primeprocesssafety.commdpi.com DSC is used to identify thermal events such as melting, crystallization, and decomposition. primeprocesssafety.com

For this compound, a DSC analysis reveals several endothermic events, which correspond to the melting of unreacted components and the phase transitions of different aluminum stearate forms. researchgate.net A typical DSC curve for aluminum stearate may show distinct peaks corresponding to the melting of free stearic acid, the decomposition of various salt forms (mono-, di-, and tri-stearates), and the release of water. uitm.edu.myresearchgate.net The temperatures at which these peaks occur are characteristic of the material's composition and purity. researchgate.net For example, the thermal decomposition of the aluminum hydroxide component itself is a significant endothermic event that involves the release of water. mdpi.com

Temperature (°C)Observed Thermal EventReference
~55 °CMelting of free Stearic Acid researchgate.net
~86 °CMelting/transition of free reactants researchgate.net
~120-127 °CMelting of Aluminium Tri-/Di-stearate mixture researchgate.net
~146-157 °CMelting of Aluminium Distearate researchgate.net
~199 °CElimination of physisorbed/interlayer water uitm.edu.my
~317 °CDehydroxylation of hydroxide layers uitm.edu.my
~422 °CDecomposition of stearate anions uitm.edu.my

This table summarizes the characteristic thermal events for aluminum stearate and related compounds as identified by DSC analysis, indicating the temperatures at which key phase transitions and decomposition processes occur.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of this compound. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides quantitative insights into the compound's composition and thermal degradation pathway. The decomposition of this compound typically occurs in distinct stages, corresponding to the loss of associated water and the subsequent degradation of the organic stearate portion and dehydroxylation of the aluminum hydroxide core.

The analysis begins by placing a small, precisely weighed sample of this compound onto a sensitive microbalance within the TGA instrument. The sample is then heated at a constant rate. The resulting TGA curve plots the percentage of remaining sample weight against temperature.

Research findings indicate a multi-step decomposition process. The initial weight loss, often observed at lower temperatures, is typically attributed to the evaporation of adsorbed or unbound water. This is followed by more significant decomposition events at higher temperatures. The dehydroxylation of the aluminum hydroxide component to aluminum oxide and the thermal decomposition of the stearate chains are the primary events. mdpi.comicm.edu.pl The final residual mass at the end of the analysis corresponds to thermally stable inorganic components, primarily aluminum oxide (Al₂O₃). mdpi.com The precise temperatures of these decomposition steps can be influenced by factors such as the heating rate and the specific composition of the material (i.e., the ratio of mono-, di-, and tristearate forms). scispace.comtainstruments.com

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, allowing for a more precise identification of individual decomposition stages. researchgate.net

Table 1: Representative TGA Decomposition Stages for this compound

Temperature Range (°C)Mass Loss (%)Associated Decomposition Event
100 - 2001 - 5%Loss of adsorbed moisture and volatile impurities.
215 - 40015 - 25%Dehydroxylation of Al(OH)₃ to form AlO(OH) and subsequently Al₂O₃. mdpi.com
400 - 55060 - 75%Decomposition and volatilization of the stearate (C₁₈H₃₅O₂) chains.
> 550Residual MassThermally stable aluminum oxide (Al₂O₃).

Chromatographic and Particle Sizing Methods

Ultra Performance Liquid Chromatography (UPLC) for Component Separation

Ultra Performance Liquid Chromatography (UPLC) is a high-resolution separation technique utilized to assess the purity and composition of the organic components within this compound. While the intact metal soap is not directly analyzed, UPLC is invaluable for separating and quantifying the constituent fatty acids after a chemical hydrolysis step. This process involves breaking the ionic bond between the aluminum hydroxide and the stearate carboxylate, thereby liberating the free stearic acid.

The primary application of UPLC in this context is to verify the identity of the stearate component and to quantify it relative to other fatty acids that may be present as impurities from the manufacturing process, such as palmitic acid. The superior resolution and speed of UPLC, which employs columns with sub-2 µm particle sizes, allow for efficient separation of long-chain fatty acids that may be difficult to resolve using standard HPLC. nih.govjasco-global.com

For the analysis, a sample of this compound is first subjected to acidic or alkaline hydrolysis to convert the stearate salt into free stearic acid. The resulting fatty acid mixture is then extracted into an organic solvent. An aliquot of this extract is injected into the UPLC system. The separation is typically performed on a reversed-phase column (e.g., C8 or C18) using a gradient elution program with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution. nih.govnih.gov Detection can be achieved using various detectors, though mass spectrometry (MS) provides high sensitivity and specificity for definitive identification. nih.gov

Table 2: Typical UPLC Conditions for Fatty Acid Analysis from this compound

ParameterCondition
Column Acquity UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B Acetonitrile/Isopropanol (7:3) with 0.1% Formic Acid nih.gov
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 - 60 °C nih.gov
Injection Volume 1 - 3 µL nih.gov
Detector Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)

Gas Chromatography (GC) for Organic Content Analysis

Gas Chromatography (GC) is a fundamental technique for the detailed quantitative and qualitative analysis of the organic (fatty acid) portion of this compound. Since metal stearates themselves are not sufficiently volatile for GC analysis, a derivatization step is required. google.com This process converts the non-volatile fatty acids, liberated from the salt via hydrolysis, into volatile esters, most commonly fatty acid methyl esters (FAMEs).

The analytical procedure begins with the saponification of the this compound sample, followed by esterification (e.g., using methanolic HCl or BF₃-methanol) to produce FAMEs. google.com The resulting FAME mixture is extracted and injected into the GC, which is equipped with a capillary column, often with a polar stationary phase (e.g., wax-type) suitable for separating fatty acid esters. shimadzu.com

As the sample travels through the column, the different FAMEs are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to hydrocarbons. scribd.com By comparing the retention times of the peaks in the sample chromatogram to those of known FAME standards, the specific fatty acids present (e.g., stearic acid, palmitic acid) can be identified. The area of each peak is proportional to the concentration of that fatty acid in the sample, allowing for precise determination of the organic composition. unipi.it

Table 3: Typical GC-FID Parameters for Fatty Acid Composition Analysis

ParameterCondition
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs)
Column Fused silica (B1680970) capillary column (e.g., SH-PolarWax, 30 m x 0.32 mm ID) shimadzu.com
Carrier Gas Helium or Hydrogen nih.gov
Injector Temperature 280 °C unipi.it
Oven Program Initial 80°C, ramp at 20°C/min to 280°C, hold for 10 min unipi.it
Detector Flame Ionization Detector (FID)
Detector Temperature 250 - 300 °C

Laser Particle Size Distribution for Colloidal Characterization

Laser Particle Size Distribution analysis, commonly known as laser diffraction, is a non-destructive technique used to determine the size distribution of particles in a colloidal suspension of this compound. This characterization is critical as the particle size significantly influences the material's performance in various applications, such as its rheological properties, stability in suspension, and surface area. ats-scientific.com

The technique is based on the principle that particles scatter light at an angle that is inversely proportional to their size. In a typical measurement, a dilute suspension of the this compound is passed through a laser beam. The light scattered by the particles is detected by an array of photodetectors at various angles. Large particles scatter light at narrow angles with high intensity, while small particles scatter light at wider angles with low intensity.

The instrument's software then uses a mathematical model, typically the Mie or Fraunhofer theory, to convert the measured scattered light pattern into a particle size distribution. The results are commonly presented as a volume-based distribution, showing the relative volume of particles present at different sizes. Key statistical parameters are reported to summarize the distribution, including the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively. ats-scientific.com This data provides a comprehensive profile of the colloidal character of the material. researchgate.netnih.gov

Table 4: Illustrative Laser Particle Size Distribution Data for a Colloidal this compound Suspension

ParameterDescriptionTypical Value (µm)
D10 10% of the particle population is smaller than this value.1.15
D50 (Median) 50% of the particle population is smaller than this value.5.50
D90 90% of the particle population is smaller than this value.15.20
Mean Diameter (D nih.govresearchgate.net) The volume-weighted mean diameter of the particles.7.35

Note: The data is representative for a milled or precipitated grade of a metal stearate or hydroxide product and can vary significantly based on the manufacturing process and intended application.

Material Engineering Principles and Functionalization Via Aluminium Hydroxide Stearate

Surface Functionalization of Inorganic Fillers using Stearate (B1226849) Chemistry

The surface of inorganic fillers, such as aluminum hydroxide (B78521) (ATH), is often modified with stearic acid to improve their compatibility with polymer matrices. mdpi.comnih.gov This process, known as surface functionalization, involves coating the filler particles with a layer of stearate. mdpi.com The stearic acid molecule has a dual nature: a polar carboxyl group that can chemically bond with the hydroxyl groups on the surface of the inorganic filler, and a long, non-polar hydrocarbon tail that is compatible with the polymer matrix. mdpi.comresearchgate.net

This surface treatment is critical for several reasons:

Reduces Surface Energy: The stearate coating lowers the surface free energy of the filler particles. mdpi.com

Improves Dispersibility: By making the filler surface more hydrophobic, the stearate coating reduces the tendency of the inorganic particles to agglomerate, leading to a more uniform dispersion within the polymer. mdpi.comnih.govmdpi.com

Enhances Interfacial Adhesion: The non-polar tails of the stearate molecules interact with the polymer chains, creating a stronger bond between the filler and the matrix. mdpi.comchalcogen.ro

Incorporation into Polymer Matrices for Enhanced Material Performance

Fillers can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers. Untreated aluminum hydroxide can act as a nucleating agent, promoting the crystallization of polymers like polypropylene (B1209903). researchgate.net However, surface treatment with agents like 2-dodecen-1-yl succinic anhydride (B1165640) (DDSA), which has a similar hydrocarbon chain to stearic acid, has been shown to reduce the filler's capacity to nucleate crystallization. researchgate.net This is attributed to the hydrocarbon chains separating the charged aluminum hydroxide surface from the polymer. researchgate.net

Conversely, some studies suggest that modified magnesium hydroxide, a similar metal hydroxide, encapsulated by maleic anhydride-grafted polypropylene (PP-g-MA) can have a heterogeneous nucleation effect, increasing both the crystallization temperature and the crystallinity of the polymer. researchgate.net The specific effect of aluminum hydroxide stearate on nucleation can be complex and may depend on the polymer type and the specific processing conditions.

One of the primary benefits of using aluminum hydroxide stearate is the significant improvement in filler dispersion and interfacial adhesion within polymer composites. mdpi.comnih.govbohrium.com The stearate coating transforms the hydrophilic surface of the aluminum hydroxide into a hydrophobic one, making it more compatible with the non-polar polymer matrix. nih.govmdpi.com This improved compatibility prevents the filler particles from agglomerating and ensures a more uniform distribution throughout the polymer. mdpi.commdpi.com

Scanning electron microscopy (SEM) is a common technique used to visualize the dispersion of fillers in a polymer matrix. mdpi.comnih.gov Studies have shown that composites with stearic acid-treated fillers exhibit better dispersion compared to those with untreated fillers. mdpi.comnih.govmdpi.com This enhanced dispersion, coupled with the improved interfacial adhesion between the filler and the matrix, leads to better mechanical properties. mdpi.comchalcogen.ro For example, the addition of 1.5 wt% of stearate-modified magnesium aluminum layered double hydroxides (a related material) to a poly(3-hydroxybutyrate)/poly(lactic acid) blend resulted in a 23% improvement in tensile strength and a 13% increase in tensile modulus, which was attributed to the improved interfacial adhesion. chalcogen.ro

Table 1: Effect of Stearic Acid Content on Composite Properties researchgate.net

Stearic Acid ContentActivation DegreeSystem Viscosity (mPa·s)Bending Strength (MPa)Limiting Oxygen Index (LOI) (%)
Unmodified---24.6
1%73.6%92341.8624.0
>1%Increased (not significant)Higher-Deteriorated Sharply

Mechanisms of Flame Retardancy through Aluminium Hydroxide Stearate Inclusion

Aluminum hydroxide is a well-established flame retardant, and its incorporation into polymers, often as aluminum hydroxide stearate for better compatibility, significantly enhances the fire resistance of the material. qingdaopengfeng.comcyberleninka.ruresearchgate.net The flame retardant mechanism is a combination of physical and chemical processes that occur upon heating. qingdaopengfeng.com

When exposed to temperatures around 200°C, aluminum hydroxide undergoes an endothermic decomposition. qingdaopengfeng.comresearchgate.netmdpi.com This decomposition reaction absorbs a significant amount of heat from the surroundings, which cools the polymer and slows down the combustion process. qingdaopengfeng.comzibopengfeng.com The decomposition of 1 gram of aluminum hydroxide consumes 1.051 kJ of heat. meixi-mgo.com

A key aspect of this decomposition is the release of water vapor. qingdaopengfeng.comzibopengfeng.com This water vapor acts in two ways to suppress the fire:

Dilution of Flammable Gases: The released water vapor dilutes the concentration of flammable gases produced by the decomposing polymer, reducing their ability to ignite. qingdaopengfeng.com

As the aluminum hydroxide decomposes, it forms a layer of aluminum oxide (Al2O3) on the surface of the polymer. qingdaopengfeng.commdpi.com This aluminum oxide, along with carbonized polymer, forms a protective char layer. qingdaopengfeng.comrsc.org This char layer acts as a physical barrier with several functions:

Insulation: It insulates the underlying polymer from the heat of the flame, reducing the rate of further decomposition. qingdaopengfeng.comzibopengfeng.com

Mass Transfer Barrier: It hinders the transfer of flammable volatile products from the polymer to the flame and limits the access of oxygen to the polymer surface. cyberleninka.ru

Development of Superhydrophobic Coatings on Material Surfaces

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is a significant area of material engineering. This property is achieved through the combination of specific surface roughness and low surface energy materials. This compound plays a crucial role in the development of these coatings.

The generation of superhydrophobicity on a material surface is fundamentally dependent on two factors: the creation of a hierarchical micro- and nano-scale roughness and the subsequent modification with a low surface energy chemical. bohrium.comresearchgate.net The modification of aluminum surfaces with stearic acid can lead to the formation of aluminum stearate, which imparts superhydrophobic properties. mdpi.comresearchgate.net This process involves creating a rough surface structure, often through chemical etching, and then treating it with a solution containing stearic acid. researchgate.netscielo.br The stearic acid molecules, with their long alkyl chains, provide the necessary low surface energy. researchgate.net

The process often begins with creating a porous and roughened aluminum film. This can be achieved through methods like acid etching. scielo.br This roughened surface, when treated with stearic acid, results in a layer of hydrophobic alkyl chains. researchgate.net The combination of the micro-nanostructure and the low surface energy of the aluminum stearate creates a surface that is highly repellent to water, with contact angles exceeding 150 degrees. researchgate.netresearchgate.netmdpi.com For instance, a superhydrophobic alumina (B75360) surface with a contact angle of 154.2° has been fabricated by grafting a stearic acid layer onto a porous and roughened aluminum film. researchgate.net This surface exhibited an uneven, flower-like structure with nanoscale hollows. researchgate.net

The effectiveness of this method has been demonstrated on various materials, including aluminum alloys and steel. researchgate.net By employing a simple wet chemical etching followed by stearic acid modification, superhydrophobic surfaces can be created that are repellent not only to pure water but also to corrosive liquids like acids, bases, and salt solutions. researchgate.net

Table 1: Contact Angles of Superhydrophobic Surfaces

Material/Method Contact Angle (°) Sliding Angle (°) Reference
Stearic acid modified porous alumina film 154.2 Not specified researchgate.net
Superhydrophobic aluminum substrate up to 167 6 researchgate.net
5052 aluminum alloy with 30 min acid etching 154 ± 1 Not specified scielo.br
Electrodeposited nickel stearate on aluminum alloy 160 ± 1 2.13 ± 1.42 mdpi.com

While achieving superhydrophobicity is a significant accomplishment, the durability and stability of these surfaces are critical for practical applications. Many superhydrophobic surfaces lack long-term durability against environmental and mechanical stresses. bohrium.com However, stearate-based coatings have shown promise in this regard.

Superhydrophobic aluminum substrates prepared with stearic acid have demonstrated good resistance to abrasion, as well as decent UV, environmental, and thermal stabilities. researchgate.net The stability of these surfaces can be attributed to the strong bonding between the stearate and the material surface. Encapsulating nanocomposite coatings with a polymer film is one method to enhance the durability of superhydrophobic surfaces. acs.org

The chemical stability of these coatings is also noteworthy. They have shown resistance to corrosive environments, including acidic, alkaline, and salt solutions. researchgate.netacs.org For example, superhydrophobic surfaces created on steel and aluminum alloys have demonstrated stability in corrosive liquids. researchgate.net The protective ability of stearate coatings on an AMg6 aluminum alloy was found to be influenced by factors such as the concentration of stearic acid, the duration and temperature of modification, and the ratio of solvents used in the preparation. mdpi.com These coatings, composed mainly of aluminum stearate, have shown considerable resistance to mechanical stress, withstanding at least 400 abrasion cycles while retaining significant protective effect and hydrophobicity. mdpi.com

Mitigation of Triboelectrification in Dry-Coated Particulate Systems

Triboelectrification, the process of charge generation due to frictional contact, can be a significant issue in various industrial processes involving powders, leading to problems like wall fouling in fluidized bed reactors. whiterose.ac.uk Aluminum stearate has been investigated as a charge neutralizer to mitigate these effects. whiterose.ac.ukfrontiersin.org

The effectiveness of aluminum stearate in reducing triboelectrification depends on several factors, including the type of aluminum stearate (mono-, di-, or tri-stearate), the amount used, and the surface properties of the particles being coated. whiterose.ac.uk The different forms of aluminum stearate have varying numbers of stearate chains, which influences their ability to exchange electrons and thus mitigate charge buildup. whiterose.ac.ukfrontiersin.org

In a study involving dry-coated glass beads, aluminum stearate was shown to reduce the specific charge acquired by the beads when they came into contact with surfaces like stainless steel. whiterose.ac.ukfrontiersin.org For instance, a 0.5 wt% coating of aluminum stearate on acid-washed glass beads resulted in an approximately 80% reduction in the specific charge when charged against stainless steel. whiterose.ac.ukfrontiersin.org However, the effect can be complex. The same study found that for silanised (hydrophobic) glass beads, the aluminum stearate coating actually increased the charge level. whiterose.ac.uk This highlights the importance of considering the surface chemistry of the particles when using aluminum stearate as a charge modifier.

Table 2: Effect of Aluminum Stearate on Triboelectrification of Acid-Washed Glass Beads

Contact Surface Charge Reduction with 0.5 wt% AlSt Reference
Stainless Steel ~80% whiterose.ac.ukfrontiersin.org

Adsorption and Interaction Mechanisms of Aluminium Hydroxide (Stearate-Modified) with Biological Macromolecules and Immune Modulators

Aluminum hydroxide is widely used as an adjuvant in vaccines, where its primary role is to adsorb antigens and enhance the immune response. The surface modification of aluminum hydroxide with compounds like stearate can influence its interaction with biological macromolecules.

The adsorption of biological macromolecules onto aluminum hydroxide is significantly influenced by the particle's morphology and surface properties. nsf.gov Different polymorphs of aluminum hydroxide, such as gibbsite and bayerite, exhibit distinct particle morphologies and, consequently, different adsorption behaviors. nsf.gov For example, bayerite, with its abundant edge surfaces, tends to adsorb more arsenate per unit surface area than gibbsite, which has predominantly basal surfaces. nsf.gov

The surface of aluminum hydroxide contains different types of functional groups, and their distribution varies with the particle morphology. nsf.gov This variation in functional groups can affect the adsorption capacity and mechanisms. nsf.gov The particle size also plays a crucial role; smaller particles generally have a higher adsorption capacity due to their increased surface area. mdpi.com

The preparation process of aluminum adjuvants can affect their particle size, shape, and density, which in turn influences their adsorption capacity. nih.gov For instance, aluminum hydroxide adjuvants with a larger surface area may be able to bind more antigens. nih.gov

The "repository effect" is a key aspect of how aluminum adjuvants function. It refers to the depot formation at the injection site, which allows for the slow release of the antigen, prolonging its interaction with the immune system. The adsorption of the antigen onto the aluminum hydroxide particles is central to this effect.

The mechanism of antigen adsorption onto aluminum hydroxide can involve both electrostatic interactions and ligand exchange. nih.gov The relative contribution of these mechanisms depends on the specific antigen and the properties of the aluminum hydroxide surface. nih.gov For example, the adsorption of bovine serum albumin (BSA) is primarily driven by electrostatic interactions, while ligand exchange plays a more significant role in the adsorption of other proteins like ovalbumin and tetanus toxin. nih.gov

The physicochemical properties of the adjuvant-antigen complex, such as particle size, can influence its interaction with immune cells. For instance, the particle size of the complex can affect its uptake by phagocytic cells. nirmauni.ac.in Studies have shown that the particle size of aluminum adjuvant-antigen complexes can be significantly larger than that of the adjuvant alone, and this can vary depending on the antigen. nih.gov This modulation of particle size and surface properties can influence the pro-phagocytic activity and the subsequent immune response.

Theoretical and Computational Modeling of Aluminium Hydroxide Stearate Systems

Computational modeling provides powerful insights into the molecular-level interactions and macroscopic properties of complex materials like aluminum hydroxide (B78521) stearate (B1226849). By simulating the behavior of atoms and molecules, researchers can elucidate structural characteristics, predict material behavior, and guide the development of new applications. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to understanding the intricate interplay between the inorganic aluminum hydroxide core and the organic stearate ligands.

Emerging Research Directions and Unexplored Avenues in Aluminium Hydroxide Stearate Science

Development of Novel and Green Synthesis Routes for Aluminium Hydroxide (B78521) Stearate (B1226849)

The traditional synthesis of aluminium hydroxide stearate often involves precipitation or fusion methods. sakhainternational.com One common approach is a precipitation reaction where an aluminium salt solution is treated with a neutralized fatty acid. sakhainternational.com Another method involves the high-temperature reaction between stearic acid and aluminium hydroxide. sakhainternational.com While effective, these methods can be energy-intensive and may utilize reagents that are not environmentally benign.

In response to the growing demand for sustainable manufacturing, research is shifting towards "green" synthesis routes. These approaches aim to minimize energy consumption, utilize renewable resources, and reduce or eliminate the use of hazardous substances. For instance, research into the green synthesis of related compounds, such as aluminum oxide hydroxide, has explored the use of liquid metal reaction media, which offers a sustainable and rapid method for producing nano-structured materials. scispace.comresearchgate.net Such innovative techniques could potentially be adapted for the synthesis of this compound. Another avenue of exploration is the use of bio-based starting materials and solvent-free reaction conditions. The development of superhydrophobic protective coatings on aluminum alloys using stearic acid in a dimethyl sulfoxide–water binary mixture points towards more environmentally friendly surface modification techniques. mdpi.com

Synthesis RouteDescriptionPotential AdvantagesResearch Status
Precipitation Reaction of an aluminum salt with a neutralized fatty acid in a solvent. sakhainternational.comWell-established, scalable.Commercially used.
Fusion High-temperature reaction of stearic acid and aluminium hydroxide. sakhainternational.comSolvent-free.Commercially used.
Liquid Metal Media Use of liquid metals as a reaction medium for the synthesis of aluminum-based nanostructures. scispace.comresearchgate.netRapid, sustainable, potential for novel morphologies.Exploratory for related compounds.
Bio-based Synthesis Utilization of renewable and biodegradable raw materials.Reduced environmental footprint, potential for novel properties.Conceptual for this specific compound.

Advanced Functionalization Strategies for Tailored Material Properties

The properties of this compound can be tailored for specific applications through advanced functionalization strategies. Surface modification, for example, can be used to enhance its compatibility with polymer matrices, improve its dispersibility in various media, or introduce new functionalities.

One area of active research is the development of multifunctional coatings. By incorporating other chemical moieties onto the stearate chain or the aluminum hydroxide core, it may be possible to create materials with enhanced flame retardancy, improved UV resistance, or antimicrobial properties. The creation of superhydrophobic surfaces on aluminum alloys through treatment with stearic acid solutions is a prime example of how surface functionalization can impart desirable properties. mdpi.com

Future research may also explore the creation of hybrid materials by combining this compound with other nanoparticles or polymers. This could lead to the development of composites with synergistic properties, such as enhanced mechanical strength and thermal stability.

Integration of Multi-Scale Modeling and Experimental Approaches for Comprehensive Understanding

A deeper understanding of the structure-property relationships in this compound is crucial for the rational design of new materials with tailored functionalities. Multi-scale modeling, which combines computational methods at different length and time scales, offers a powerful tool for achieving this.

At the atomic level, quantum mechanical calculations can be used to investigate the bonding and electronic structure of the molecule. Molecular dynamics simulations can then be employed to study the conformational dynamics and interactions of this compound molecules in different environments. At a larger scale, continuum models can be used to predict the macroscopic properties of materials containing this compound.

By integrating these modeling approaches with experimental techniques, such as spectroscopy, microscopy, and mechanical testing, researchers can develop a comprehensive understanding of how the molecular structure of this compound influences its macroscopic behavior. While multi-scale modeling has been successfully applied to materials like aluminum foams, its application to aluminum hydroxide stearate is an area ripe for exploration. mdpi.com

Exploration of Bio-Inspired Architectures and Self-Assembled Systems Incorporating this compound

Nature provides a rich source of inspiration for the design of new materials with remarkable properties. The study of biological systems, from the superhydrophobic surface of a lotus (B1177795) leaf to the intricate structure of bone, can provide valuable insights into the design of advanced materials.

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are central to many biological processes. By designing this compound molecules with specific chemical functionalities, it may be possible to induce them to self-assemble into complex, hierarchical structures with novel properties.

Bio-inspired research on aluminum surfaces has already demonstrated the potential for creating multifunctional materials with properties such as water repellency and corrosion resistance. nih.gov The incorporation of this compound into such bio-inspired architectures could lead to the development of advanced coatings, sensors, and drug delivery systems.

Sustainability and Environmental Considerations in this compound Research

As with any chemical compound, it is essential to consider the sustainability and environmental impact of this compound throughout its life cycle. This includes the sourcing of raw materials, the manufacturing process, the use of the material in products, and its end-of-life fate.

The primary raw materials for this compound are aluminum-containing minerals and stearic acid, which is typically derived from fats and oils. The environmental impact of aluminum production is a significant consideration, with the mining of bauxite (B576324) and the energy-intensive refining process being major contributors to greenhouse gas emissions and habitat disruption. qingdaopengfeng.comqingdaopengfeng.com The aluminum industry is actively working towards more sustainable practices, including increased energy efficiency, a transition to renewable energy sources, and the promotion of recycling. erdemmakinaltd.com

A life cycle assessment (LCA) is a valuable tool for quantifying the environmental impact of a product or process. mdpi.com Conducting a comprehensive LCA for this compound would help to identify areas where improvements can be made to reduce its environmental footprint. Future research in this area will be critical for ensuring the long-term sustainability of this important material.

Q & A

Q. What are the primary synthesis methods for aluminium hydroxide stearate, and how do reaction conditions influence product purity?

this compound is synthesized via two main methods: precipitation and fusion . In the precipitation method, stearic acid is neutralized with an aluminium salt (e.g., aluminium sulfate) in an aqueous solution, forming a precipitate . The fusion method involves heating stearic acid with aluminium hydroxide at high temperatures to produce a molten mixture . Key parameters affecting purity include:

  • Temperature : Higher temperatures (>200°C) in fusion methods reduce unreacted stearic acid.
  • Molar ratios : A stoichiometric excess of aluminium hydroxide ensures complete neutralization.
  • Reaction time : Extended durations (e.g., 2–3 hours) improve yield but may degrade thermally sensitive components .

Q. How does this compound function as a dispersing agent in colloidal systems?

this compound modifies sedimentation behavior by adsorbing onto particle surfaces, reducing agglomeration. For example, in pigment suspensions (e.g., red lead), adding 0.75% this compound alters sedimentation curves from linear to S-shaped, indicating stabilized dispersion . This is attributed to its amphiphilic structure, where the aluminium ion anchors to polar particles, and stearate chains create steric hindrance .

Q. What analytical techniques are essential for characterizing this compound?

  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles (melting point ~220°C) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxylate (COO⁻) and hydroxyl (Al-OH) bonding .
  • Particle Size Distribution (PSD) : Analyzed via sedimentation rate studies or dynamic light scattering .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to balance yield and environmental impact?

A hybrid approach combining precipitation and solvent-free fusion minimizes waste. For instance, using recycled aluminium hydroxide from industrial byproducts (e.g., Bayer process residues) reduces raw material costs . Orthogonal experimentation (e.g., varying temperature, stoichiometry, and catalysts like hydrogen peroxide) can identify Pareto-optimal conditions . Key metrics include:

ParameterOptimal RangeImpact on Yield
Temperature70–90°CMaximizes reaction kinetics
Al:Stearic Acid Ratio1:2.2–1:2.5Reduces free stearic acid (<0.5%)
Catalyst (H₂O₂)1–2% w/wEnhances oxidation of impurities

Q. What mechanisms explain contradictory reports on this compound’s efficacy in pharmaceutical formulations?

Discrepancies arise from differences in crystallinity and hydration states . For example, amorphous forms exhibit superior lubricity in tablet formulations compared to crystalline variants, but may hydrolyze faster under high humidity . Researchers should:

  • Conduct accelerated stability tests (40°C/75% RH) to assess moisture sensitivity.
  • Use X-ray diffraction (XRD) to correlate crystal structure with performance .

Q. How does this compound compare to calcium stearate in polymer composites?

While both act as lubricants, this compound provides superior thermal stability (>220°C vs. 160°C for calcium stearate) due to stronger Al-O bonding . However, calcium stearate offers better compatibility with polar polymers (e.g., PVC) due to its higher solubility in plasticizers. Comparative studies should evaluate:

  • Melt Flow Index (MFI) : To assess processing ease.
  • Tensile Strength : Aluminium variants may reduce mechanical properties at >5% w/w due to phase separation .

Q. What are the implications of this compound’s hydrophobic properties in environmental toxicity studies?

Its low water solubility (<0.1 mg/L) limits biodegradability, posing risks in aquatic ecosystems. Recent studies using Daphnia magna models show 96-hour LC₅₀ values of 10–15 mg/L, indicating moderate toxicity . Mitigation strategies include:

  • Surface modification : Grafting hydrophilic groups (e.g., polyethylene glycol) to enhance biodegradability.
  • Encapsulation : Embedding in silica matrices to control release rates .

Methodological Considerations

Q. How should researchers address variability in this compound’s dispersive efficacy across studies?

Standardize testing protocols:

  • Sedimentation Rate Analysis : Use a 10% w/v suspension in mineral oil, monitored over 24 hours .
  • Zeta Potential Measurements : To quantify electrostatic stabilization (target range: ±30 mV) .

Q. What experimental designs are recommended for studying this compound in drug delivery systems?

Employ Quality by Design (QbD) frameworks:

  • Factorial Design : Vary stearate concentration (0.1–2%), compression force (5–15 kN), and dissolution medium pH.
  • Response Surface Methodology (RSM) : Optimize for tablet hardness (>50 N) and dissolution efficiency (>80% in 30 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.